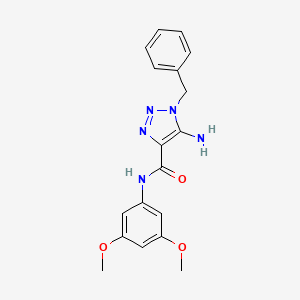

5-amino-1-benzyl-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-benzyl-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds

- A study by Ferrini et al. (2015) developed a ruthenium-catalyzed protocol for synthesizing 5-amino-1,2,3-triazole-4-carboxylates, overcoming the limitations posed by the Dimroth rearrangement. This methodology enables the preparation of peptidomimetics and biologically active compounds featuring the triazole scaffold, demonstrating versatility in synthetic applications (Ferrini et al., 2015).

Dimroth Rearrangement Studies

- Albert explored the transformation of 4-amino-3-benzyl-1,2,3-triazole and its derivatives in basic solutions, leading to equilibrium mixtures rich in 4-benzylamino-1,2,3-triazole derivatives. This study highlights the synthetic potential and challenges associated with triazole compounds, including strategies to manipulate equilibria for preparative purposes (Albert).

Synthesis of 5-Hydroxy- and 5-Sulfanyl-Substituted Derivatives

- Kemskiy et al. (2018) reported on the synthesis of 5-hydroxy- and 5-sulfanyl-substituted [1,2,3]triazolo[4,5-е][1,4]diazepines, demonstrating the chemical versatility of triazole derivatives in generating functionally diverse compounds (Kemskiy et al., 2018).

Biologically Active Compounds

Antiviral Activities

- Novel benzamide-based 5-aminopyrazoles and their fused heterocycles synthesized from similar triazole precursors showed remarkable antiavian influenza virus activity, highlighting the potential of triazole derivatives in developing antiviral agents (Hebishy et al., 2020).

Anticancer Agents

- The synthesis and biological evaluation of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, related to triazole chemistry, demonstrated potential as anticancer agents. This study underlines the significance of triazole derivatives in medicinal chemistry and drug development (Butler et al., 2013).

properties

IUPAC Name |

5-amino-1-benzyl-N-(3,5-dimethoxyphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3/c1-25-14-8-13(9-15(10-14)26-2)20-18(24)16-17(19)23(22-21-16)11-12-6-4-3-5-7-12/h3-10H,11,19H2,1-2H3,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXZEWSWFFHYCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2415798.png)

![(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrobromide](/img/structure/B2415803.png)

![Thieno[3,2-b]thiophene-2,5-dicarboxylic acid](/img/structure/B2415806.png)

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(5,6,7,8-tetrahydronaphthalen-2-yl)ethane-1-sulfonamido](/img/structure/B2415807.png)

![8-(2,5-dimethylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2415809.png)

![1-(4-Benzylpiperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2415811.png)

![(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxamide](/img/structure/B2415812.png)